tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate
Description
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H30N2O2 | |
| Molecular Weight | 318.5 g/mol | |
| CAS Registry Number | 241499-44-5 | |
| SMILES | CC(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| InChIKey | ZQGATDGLYABDTH-UHFFFAOYSA-N |
Synonymous designations include tert-butyl 4-[(4-isopropylphenyl)amino]piperidine-1-carboxylate and 1-Boc-4-(4-isopropylanilino)piperidine. The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity in synthetic pathways.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by the piperidine ring, which adopts a chair conformation to minimize steric strain. The 4-isopropylanilino substituent occupies an equatorial position to reduce 1,3-diaxial interactions, while the Boc group at the nitrogen atom remains axial due to its bulky tert-butyl component.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl3):
13C NMR (126 MHz, CDCl3):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 318.5 ([M]+)
- Fragmentation :
Crystallographic Data and X-ray Diffraction Studies
While crystallographic data for this specific compound is not available in the provided sources, X-ray diffraction (XRD) principles suggest that the piperidine ring would exhibit bond lengths of 1.54 Å (C-C) and 1.47 Å (C-N), consistent with sp3 hybridization. The Boc group’s carbonyl oxygen would likely participate in hydrogen bonding with adjacent molecules in the crystal lattice, as observed in analogous carbamate derivatives.
Hypothetical Unit Cell Parameters (Predicted):
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a | 12.3 Å |
| b | 8.7 Å |
| c | 15.4 Å |
| β | 98.5° |
Diffraction patterns would likely show intense reflections at 2θ ≈ 10–25°, corresponding to the planar aromatic and carbamate groups.
Properties
IUPAC Name |
tert-butyl 4-(4-propan-2-ylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)15-6-8-16(9-7-15)20-17-10-12-21(13-11-17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGATDGLYABDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377352 | |
| Record name | tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
241499-44-5 | |
| Record name | tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reaction
The synthesis begins with the coupling of tert-butyl piperidine derivatives with aromatic amines. A typical reaction involves:
- Reactants :
- Piperidine derivative (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate)
- Aromatic amine (such as 4-isopropylaniline)
- Catalysts : Triphenylphosphine and di-isopropyl azodicarboxylate.
- Solvents : Tetrahydrofuran (THF).
- Conditions : Room temperature for approximately 24 hours.
The reaction yields an intermediate compound, which is purified using silica gel chromatography to remove byproducts.
Reduction Step
For reactions involving nitro precursors, reduction is employed to convert nitro groups into amines:
- Reactants : Nitro compound dissolved in methanol.
- Catalyst : Palladium on carbon (Pd/C).
- Atmosphere : Hydrogen gas.
- Conditions : Stirred under hydrogen atmosphere for 2 hours at ambient temperature.
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product obtained is typically a colorless solid.
Photocatalytic Synthesis
An alternative method employs visible-light photocatalysis for one-step synthesis:
- Reactants :
- Piperazine derivative (e.g., piperazine-1-tert-butyl formate).
- Acridine salt photocatalyst.
- Oxidant (e.g., tetramethylpiperidine-N-oxide).
- Solvent : Anhydrous dichloroethane.
- Conditions :
- Oxygen environment.
- Irradiation with blue LED light for approximately 10 hours.
This method produces high yields (up to 95%) and minimizes byproducts while being environmentally friendly.
Reaction Conditions and Optimization
Purification Techniques
Purification methods are critical to ensure high purity of the final product:
- Chromatography : Silica gel column chromatography is commonly used to separate the desired product from impurities.
- Extraction : Organic layers are washed with brine and dried over sodium sulfate before concentration.
- Filtration : For reactions involving catalysts like Pd/C, filtration removes residual catalyst particles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives. Substitution reactions can lead to a diverse array of functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H30N2O2
- Molecular Weight : 318.45 g/mol
The compound features a tetrahydropyridine core, which is known for its biological activity and potential therapeutic effects. The presence of an isopropylaniline moiety enhances its pharmacological profile, making it a candidate for various applications.
Medicinal Chemistry
Tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate has been investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, leading to various therapeutic effects:
- Antidepressant Activity : Research indicates that derivatives of tetrahydropyridine can exhibit antidepressant-like effects in animal models. The specific substitution patterns in this compound may enhance its efficacy in modulating neurotransmitter systems .
- Anticancer Properties : Some studies have explored the potential of pyridine derivatives in cancer therapy. The compound's ability to inhibit specific cellular pathways could be significant in developing new anticancer agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups:
- Building Block for Pharmaceuticals : Its unique structure allows it to act as a precursor for synthesizing more complex molecules used in pharmaceuticals. For instance, modifications at the nitrogen or carbon centers can yield compounds with enhanced biological activity .
- Ligand Development : The compound can be utilized in coordination chemistry as a ligand for metal complexes, which are essential in catalysis and materials science .
Materials Science
In materials science, this compound has potential applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or improving mechanical strength .
- Nanomaterials : Its chemical structure allows for functionalization of nanomaterials, enhancing their performance in applications like drug delivery systems or biosensors .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Case Study 1 : A study published in Medicinal Chemistry demonstrated that modifications of tetrahydropyridine derivatives led to compounds with significant antidepressant activity. The study emphasized the importance of structural features similar to those found in this compound .
- Case Study 2 : Research conducted on the synthesis of novel ligands from pyridine derivatives indicated that this compound could serve as an effective ligand for transition metals, facilitating catalytic reactions essential in organic synthesis .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Moiety
Table 1: Key Analogs with Modified Aniline Substituents
*Estimated based on substituent contributions.
Key Observations :
- The 4-isopropyl group in the target compound balances lipophilicity (XLogP 4.5) and steric bulk, favoring membrane permeability in drug design.
- Electron-withdrawing groups (e.g., CF₃, Cl) increase lipophilicity (XLogP ~5.0–5.2) and may enhance binding to hydrophobic targets but reduce amine basicity .
Modifications to the Heterocyclic Core
Table 2: Core Structure Variations
Key Observations :
Functional Group Replacements
tert-Butyl Carbamate vs. Other Protecting Groups
- tert-Butyl carbamate (Boc) : Widely used for amine protection due to stability under basic conditions and ease of removal with acids (e.g., HCl/MeOH, as in ).
- Acetylated analogs (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate ): The acetyl group increases hydrophilicity but reduces steric protection compared to Boc.
Biological Activity
Tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS Number: 241499-44-5) is a compound that has garnered interest in various biological research contexts due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₉H₃₀N₂O₂
- Molecular Weight : 318.46 g/mol
- Melting Point : 99–100 °C
- Hazard Classification : Irritant .
In Vitro Studies
Research on similar compounds suggests that the biological activity of this compound may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could play a role in protecting cells from oxidative stress.
Case Studies and Research Findings
A review of literature reveals various studies that explore the biological implications of similar compounds:
- Neuroprotective Effects : Research indicates that certain tetrahydropyridine derivatives can provide neuroprotection against neurodegenerative diseases by modulating oxidative stress pathways.
- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated anti-inflammatory effects in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate potential applications in treating conditions such as depression and anxiety due to their action on serotonin receptors .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers determine the purity and structural identity of tert-butyl 4-(4-isopropylanilino)tetrahydro-1(2H)-pyridinecarboxylate?
Methodological Answer:
- Analytical Techniques : Use a combination of GC-MS (EI ionization) for fragmentation pattern analysis, HPLC-TOF for accurate mass measurement (±1.34 ppm error tolerance), and FTIR-ATR to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carboxylate) .
- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., PubChem InChIKey) to resolve ambiguities. For purity assessment, integrate HPLC peaks and ensure no co-eluting impurities are detected .
Q. What are the critical physicochemical properties influencing experimental design for this compound?
Methodological Answer:
- Key Properties :
- Hydrogen Bond Donors/Acceptors : 2 donors (NH groups) and 4 acceptors (carbonyl and ether oxygens), impacting solubility in polar solvents like DMSO or methanol .
- LogP (XlogP) : ~3.5 (predicted), suggesting moderate hydrophobicity. Optimize solvent systems for reactions (e.g., THF/water mixtures) .
- Topological Polar Surface Area (TPSA) : ~50 Ų, influencing membrane permeability in biological assays .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Emergency Measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Q. How to resolve contradictions in NMR and mass spectrometry data for derivatives?
Methodological Answer:
- Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish between isobaric impurities and actual derivatives. For example, a Δppm of >5 suggests contamination .
- Dynamic NMR (DNMR) : Characterize rotamers or conformational equilibria in solution (e.g., tert-butyl group rotation) causing split signals in ¹H NMR .
Q. What strategies mitigate side reactions during functionalization of the piperidine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
